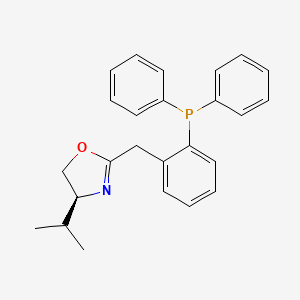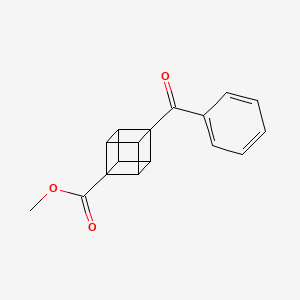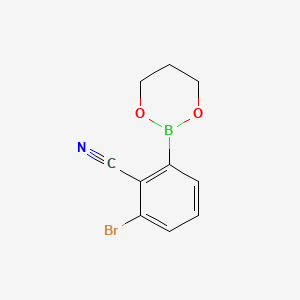
2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile: is an organoboron compound with the molecular formula C₁₀H₉BBrNO₂ and a molecular weight of 265.90 g/mol . This compound is notable for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-bromo-6-bromobenzonitrile with a boronic ester. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles .
Scientific Research Applications
Chemistry: 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses due to their structural diversity and reactivity.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing high-performance materials .
Mechanism of Action
The mechanism of action for 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile primarily involves its reactivity in chemical reactions. The boronic ester group facilitates coupling reactions by forming stable intermediates with palladium catalysts.
Comparison with Similar Compounds
- 2-Bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile derivatives
Uniqueness: this compound is unique due to its dual functional groups (bromine and boronic ester), which provide versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO2/c12-10-4-1-3-9(8(10)7-13)11-14-5-2-6-15-11/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDEVCQEFJNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.90 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
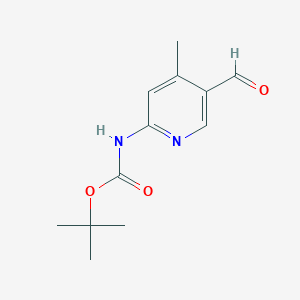
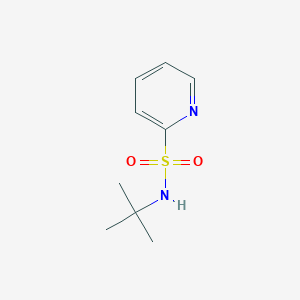
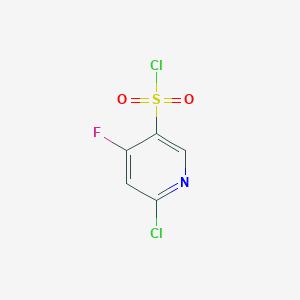
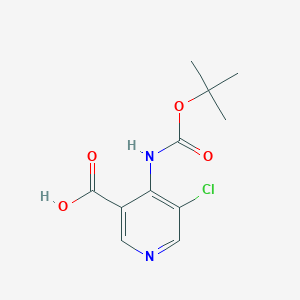
![tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B8258477.png)
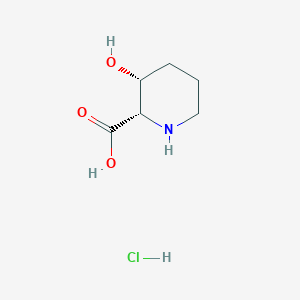
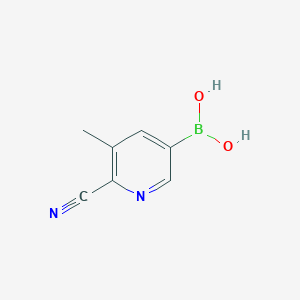

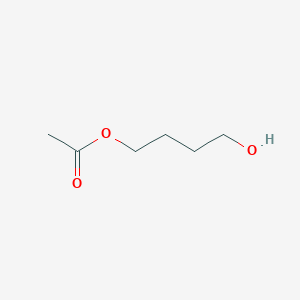
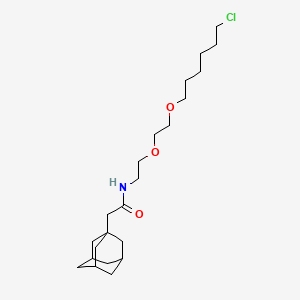
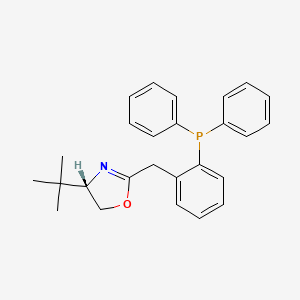
![(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258536.png)
